2-(Ethylamino)propanamide

Descripción general

Descripción

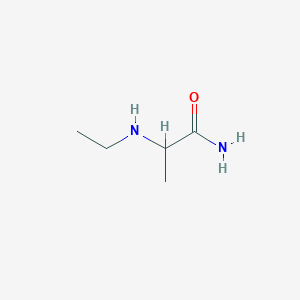

2-(Ethylamino)propanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of propanamide, where an ethylamino group is attached to the second carbon of the propanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Ethylamino)propanamide can be synthesized through several methods. One common approach involves the reaction of propanamide with ethylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Propanamide+Ethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency. Additionally, purification steps, including distillation and crystallization, are employed to obtain the final product with the desired specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-(Ethylamino)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Aplicaciones Científicas De Investigación

2-(Ethylamino)propanamide is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is explored for its potential pharmacological properties and as a building block for drug development.

Polymer Chemistry: It is used in the synthesis of polymers with specific properties.

Biological Studies: It is investigated for its interactions with biological molecules and potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of 2-(Ethylamino)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylamino)propanamide

- 2-(Propylamino)propanamide

- 2-(Butylamino)propanamide

Uniqueness

2-(Ethylamino)propanamide is unique due to its specific ethylamino substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(Ethylamino)propanamide, with the CAS number 225229-01-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.

The compound exhibits various biochemical properties that are crucial for its biological activity. It has been shown to interact with specific enzymes and proteins, influencing their functions. For example, it may inhibit certain inflammatory pathways by modulating nitric oxide synthase and tumor necrosis factor-alpha (TNF-α) production. These interactions suggest a potential role in anti-inflammatory therapies.

Cellular Effects

This compound has demonstrated significant effects on cellular processes:

- Neuroprotection : In neuronal cell models, the compound reduces markers of apoptosis such as cleaved caspase-3 and endoplasmic reticulum stress markers like BIP. This indicates its potential utility in neurodegenerative disease models.

- Cell Signaling : It influences key signaling pathways that regulate gene expression and cellular metabolism, suggesting a multifaceted role in cellular homeostasis.

Molecular Mechanisms

At the molecular level, this compound interacts with various biomolecules:

- Binding Affinity : Molecular docking studies have revealed that the compound binds effectively to active sites of transcription factors such as ATF4 and NF-kB, which are pivotal in stress responses and inflammation.

- Stability and Degradation : Research indicates that the compound maintains its biological activity under specific conditions over time, which is critical for therapeutic applications.

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage:

- Low Doses : At lower concentrations, it exhibits beneficial effects including anti-inflammatory and neuroprotective properties.

- High Doses : Conversely, at elevated doses, it may lead to adverse effects, underscoring the importance of dosage optimization in therapeutic contexts.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Neuroprotective Study :

- A study conducted on animal models of neurodegeneration demonstrated that administration of this compound significantly reduced neuronal loss and improved cognitive function compared to control groups. The results indicated a marked decrease in inflammatory markers in treated subjects.

-

Anti-inflammatory Effects :

- In vitro studies showed that the compound effectively inhibited TNF-α production in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which this compound could be utilized in treating inflammatory conditions.

-

Pharmacokinetics and Safety Profile :

- Preliminary pharmacokinetic studies indicated favorable absorption characteristics with minimal toxicity at therapeutic doses. Long-term studies are ongoing to fully elucidate the safety profile.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-(ethylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-4(2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRZPTWMDNJLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.